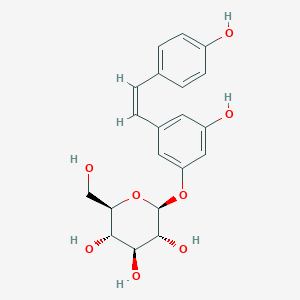
cis-Piceid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-Piceid belongs to the class of organic compounds known as stilbene glycosides. Stilbene glycosides are compounds structurally characterized by the presence of a carbohydrate moiety glycosidically linked to the stilbene skeleton. cis-Piceid exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, cis-piceid is primarily located in the cytoplasm. cis-Piceid can be biosynthesized from cis-resveratrol. Outside of the human body, cis-piceid can be found in common grape and fruits. This makes cis-piceid a potential biomarker for the consumption of these food products.
Cis-piceid is a stilbenoid that is cis-resveratrol substituted at position 3 by a beta-D-glucosyl residue. It has a role as a metabolite. It is a polyphenol, a stilbenoid, a beta-D-glucoside and a monosaccharide derivative. It derives from a cis-resveratrol.
Aplicaciones Científicas De Investigación
Biochemical Function and Plant Defense:
- Arabidopsis Research: Transgenic Arabidopsis plants overexpressing a sorghum stilbene synthase gene accumulated cis-resveratrol glucoside (cis-piceid) significantly. This study highlights the gene's involvement in defense responses and suggests the presence of unknown stilbene isomerase activities in Arabidopsis, making these transgenic lines a convenient source for pharmacological investigations of cis-isomers (Yu et al., 2006).
Wine and Grape Research:
- Stilbene Levels in Grapes and Wine: Research shows varying levels of stilbenes, including cis-piceid, in grape skins of different Vitis vinifera varieties and their corresponding wines. The study highlights that grape skins are the major source of stilbenes in wine. It also suggests that cis-piceid, once extracted, might isomerize to its trans-form during winemaking processes (Sun et al., 2006).
- Resveratrol Derivatives in Grape Juices: Analysis of grape juices identified cis-piceid as a major component, highlighting its relevance in dietary sources and potential health benefits (Romero-Pérez et al., 1999).
Phenolic Content Analysis in Various Products:
- Analysis in Wines and Other Products: Methods have been developed for the determination of cis- and trans-piceid in wines and other natural samples. This is crucial for understanding the bioactive substance content in relation to brewing methods, grape varieties, and production areas (Shu et al., 2005).
- Extraction and Quantification Methods: There is significant research on optimizing extraction methods for resveratrol and piceid isomers from grape berry skins and other sources. These methods enable better quantification and understanding of stilbene content in various natural sources (Romero-Pérez et al., 2001).
Health and Nutrition Aspects:
- Fruits and Nutritional Content: Studies on various fruits, including grapes and tomato, have quantified the content of cis- and trans-piceid, highlighting the nutritional value and potential health benefits of these fruits. This includes analysis in transgenic tomato plants producing resveratrol and its derivatives (Nicoletti et al., 2007).
Other Applications:
- Potential in Brewing: Research on red sorghum grains has shown the presence of trans-piceid and trans-resveratrol, indicating potential for producing stilbenoid-enriched beers with high antioxidant activity (Bröhan et al., 2011).
- Effects on Stilbene Synthesis and Accumulation: Studies on grapevine species, like Vitis amurensis, have analyzed the stilbene spectrum and content, revealing insights into stilbene biosynthesis under various conditions, including UV treatment (Kiselev et al., 2016).
Propiedades
Número CAS |
148766-36-3 |
|---|---|
Nombre del producto |
cis-Piceid |
Fórmula molecular |
C20H22O8 |
Peso molecular |
390.4 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(Z)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1-/t16-,17-,18+,19-,20-/m1/s1 |
Clave InChI |
HSTZMXCBWJGKHG-BUFXCDORSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
melting_point |
126-129°C |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



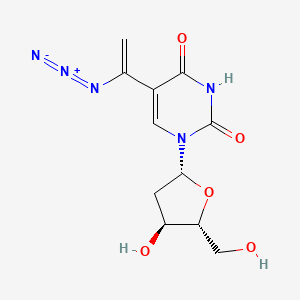
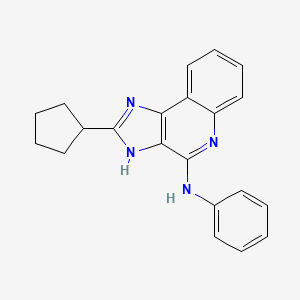
![(2E,6E,10E)-N-[2-[1-(3-aminopropyl)-3-methylimidazol-1-ium-4-yl]ethyl]-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenamide](/img/structure/B1251945.png)

![(1S,2R,4R,8S)-4-methoxy-14-oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1251947.png)
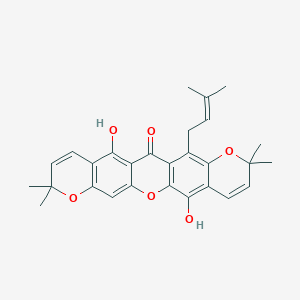
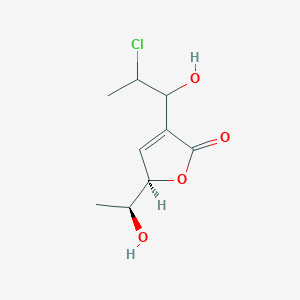
![2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B1251951.png)

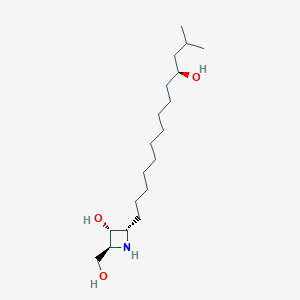

![(S)-2-Methyl-butyric acid (1S,3S,4aR,7S,8S,8aS)-8-[2-((2R,4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-yl)-ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydro-naphthalen-1-yl ester](/img/structure/B1251956.png)

